molecular formula C19H17F3N4OS B4931467 N-[(3-methylsulfanylphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide

N-[(3-methylsulfanylphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide

Cat. No.: B4931467
M. Wt: 406.4 g/mol
InChI Key: GCEZAMHOHDICAK-UHFFFAOYSA-N
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Description

N-[(3-methylsulfanylphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals and other chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylsulfanylphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylsulfanylphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[(3-methylsulfanylphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes involving triazole-containing compounds.

    Medicine: It has potential as a pharmaceutical agent due to its stability and ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[(3-methylsulfanylphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions or other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methylsulfanylphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide is unique due to its combination of a triazole ring and the presence of both methylsulfanyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-methylsulfanylphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4OS/c1-28-16-7-3-4-13(9-16)10-23-18(27)17-12-26(25-24-17)11-14-5-2-6-15(8-14)19(20,21)22/h2-9,12H,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEZAMHOHDICAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CNC(=O)C2=CN(N=N2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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